H-D-Arg-OMe.2HCl

Overview

Description

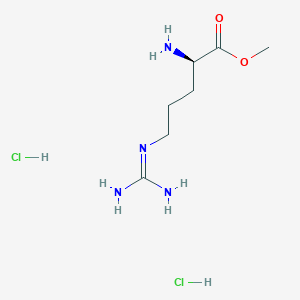

H-D-Arg-OMe·2HCl (D-Arginine methyl ester dihydrochloride) is the D-enantiomer of arginine methyl ester, a derivative of the amino acid arginine. Its molecular formula is C₇H₁₆N₄O₂·2HCl, with a molecular weight of 261.2 g/mol. The compound features a methyl ester group at the carboxyl terminus and a guanidinium side chain, both critical for its reactivity in peptide synthesis and chiral applications. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous and polar solvents compared to the free base.

H-D-Arg-OMe·2HCl is commonly used in peptide synthesis to introduce D-arginine residues, which can confer resistance to enzymatic degradation in therapeutic peptides. Its applications span biomedical research, particularly in studying enzyme specificity and designing peptidomimetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Arg-OMe.2HCl typically involves the esterification of D-arginine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

- Dissolve D-arginine in methanol.

- Add hydrochloric acid to the solution.

- Allow the reaction to proceed at room temperature for a specified period.

- Isolate the product by crystallization or other purification methods.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

H-D-Arg-OMe.2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the guanidine group.

Substitution: The amino and guanidine groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted arginine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

H-D-Arg-OMe.2HCl has been investigated for its antimicrobial properties. Research indicates that certain dipeptides containing arginine exhibit potent activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, a study highlighted the synthesis of peptides with the motif His-Arg and their significant antimicrobial effects, demonstrating IC50 values ranging from 1 to 17 μg/mL against specific bacterial strains such as Staphylococcus aureus and Corynebacterium neoformans . The incorporation of this compound into peptide structures may enhance their membrane permeability and overall efficacy.

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity. Research involving tripeptides containing arginine has revealed promising results against fungal pathogens, suggesting that modifications to the arginine residue can lead to enhanced antifungal properties .

Biochemical Applications

Protein Stabilization

In protein research, this compound is utilized as a stabilizing agent for proteins. Its methylated form allows for better solubility and stability in aqueous solutions, which is crucial for maintaining protein structure during experiments . This property makes it a valuable reagent in biochemical assays and studies involving protein interactions.

Peptide Synthesis

The compound is frequently employed in peptide synthesis due to its ability to serve as a building block for more complex peptides. The use of microwave-assisted synthesis techniques has been reported, allowing for rapid and efficient production of peptides with high purity and minimal racemization . The versatility of this compound in forming dipeptides and tripeptides expands its utility in developing therapeutic peptides.

Case Study 1: Antimicrobial Peptide Development

A series of studies synthesized peptides incorporating this compound aimed at developing new antimicrobial agents. The synthesized peptides demonstrated significant activity against resistant strains of bacteria, with some analogs showing IC50 values as low as 2.60 μg/mL against methicillin-resistant Staphylococcus aureus . This highlights the potential of this compound in combating antibiotic resistance.

Case Study 2: Protein Interaction Studies

In a biochemical context, researchers utilized this compound to stabilize proteins during interaction studies. The compound's ability to enhance solubility led to improved results in assays measuring protein-ligand interactions, demonstrating its importance in structural biology research .

Mechanism of Action

The mechanism of action of H-D-Arg-OMe.2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes, thereby affecting cellular processes and metabolic pathways. For example, it is known to inhibit glutamate-induced nitric oxide production, which has implications for neurological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H-Arg-OMe·2HCl (L-Arginine methyl ester dihydrochloride)

- Molecular Formula : C₇H₁₆N₄O₂·2HCl.

- Key Differences: Stereochemistry: The L-enantiomer (H-Arg-OMe·2HCl) is biologically active in most natural systems, whereas the D-form (H-D-Arg-OMe·2HCl) is used to create non-natural peptides resistant to proteases. Applications: The L-form is standard in synthesizing bioactive peptides, while the D-form is preferred for studying chiral interactions or engineering stable peptide analogs.

H-Orn-OMe·2HCl (Ornithine methyl ester dihydrochloride)

- Molecular Formula : C₆H₁₄N₂O₂·2HCl.

- Key Differences :

- Side Chain : Ornithine lacks the guanidinium group of arginine, replacing it with a primary amine. This reduces basicity and alters hydrogen-bonding capacity.

- Applications : Primarily used in urea cycle studies and ornithine-derived metabolites, unlike H-D-Arg-OMe·2HCl, which is leveraged for its charged side chain in peptide design.

H-HomoArg-OH·HCl (Homoarginine hydrochloride)

H-D-Arg(NO₂)-OH (Nitro-D-arginine)

- Functional Differences :

- Protecting Group : The nitro group blocks the guanidinium side chain during solid-phase peptide synthesis, whereas H-D-Arg-OMe·2HCl’s methyl ester protects the carboxyl group.

- Reactivity : The nitro group is acid-labile, requiring specific deprotection conditions, unlike the methyl ester, which is removed via basic hydrolysis.

H-Ser-OEt·HCl (Serine ethyl ester hydrochloride)

- Structural Contrasts: Amino Acid Backbone: Serine has a hydroxyl side chain instead of arginine’s guanidinium, reducing polarity and altering solubility. Applications: Used in synthesizing serine-rich peptides or glycoconjugates, while H-D-Arg-OMe·2HCl is chosen for charged or chiral residues.

Data Table: Comparative Overview

Biological Activity

H-D-Arg-OMe.2HCl, also known as methyl L-argininate dihydrochloride, is a derivative of the amino acid arginine. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an overview of its synthesis, biological properties, and relevant research findings.

This compound is synthesized through the methylation of L-arginine, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The molecular formula for this compound is with a molecular weight of approximately 261.15 g/mol . Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 261.15 g/mol |

| Density | 1.31 g/cm³ |

| Melting Point | ~190 °C (dec.) |

| Boiling Point | 329.9 °C at 760 mmHg |

| Flash Point | 153.3 °C |

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. Research indicates that it can effectively inhibit a range of pathogens, including Staphylococcus aureus and Cryptococcus neoformans. For instance, certain analogs derived from arginine have shown IC50 values as low as 0.20 μg/mL against Cryptococcus species .

The mechanism behind its antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes due to its cationic nature, which enhances its interaction with negatively charged microbial surfaces.

Role in Nitric Oxide Production

This compound serves as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes including vasodilation and immune response regulation . This property makes it a potential candidate for therapeutic applications in cardiovascular diseases and conditions characterized by impaired NO signaling.

Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of H-D-Arg-OMe displayed potent antifungal activity against C. neoformans, with some compounds achieving comparable efficacy to established antifungals like amphotericin B .

- Inhibition of Nitric Oxide Synthase : Compounds similar to H-D-Arg-OMe have been investigated for their ability to inhibit NOS, which can be beneficial in conditions where excessive NO production is detrimental, such as in septic shock or neurodegenerative diseases .

- Histone Demethylation : Emerging research suggests that arginine derivatives may play a role in epigenetic modifications through their involvement in histone demethylation processes, potentially influencing gene expression and cellular functions .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A series of experiments were conducted to evaluate the antimicrobial effectiveness of various arginine derivatives, including H-D-Arg-OMe. The results showed that specific structural modifications significantly enhanced their potency against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cardiovascular Implications

In a clinical setting, H-D-Arg-OMe was tested for its effects on endothelial function in patients with hypertension. The results indicated improved vascular reactivity and reduced blood pressure levels, suggesting its utility as a therapeutic agent in managing hypertension.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing H-D-Arg-OMe·2HCl with high enantiomeric purity, and how can experimental protocols be optimized?

To achieve high enantiomeric purity, researchers should:

- Use chiral catalysts or enantioselective reagents during esterification and protection steps .

- Monitor reaction progress with chiral HPLC or polarimetry to confirm stereochemical integrity .

- Optimize pH and temperature conditions to minimize racemization, particularly during HCl salt formation .

- Document all synthetic steps meticulously, including reagent ratios, reaction times, and purification methods (e.g., recrystallization solvents), to ensure reproducibility .

Q. Which analytical techniques are essential for characterizing H-D-Arg-OMe·2HCl, and how should data be interpreted?

Key techniques include:

- NMR spectroscopy (¹H/¹³C, DEPT) to confirm backbone structure and detect impurities .

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

- Ion chromatography to quantify HCl counterion stoichiometry .

- X-ray crystallography (if single crystals are obtainable) for absolute configuration confirmation .

Data interpretation requires cross-referencing with literature spectra and computational simulations (e.g., DFT for NMR predictions) .

Q. How can researchers ensure the stability of H-D-Arg-OMe·2HCl during storage and experimental use?

- Conduct accelerated degradation studies under varied conditions (temperature, humidity, light) to identify decomposition pathways .

- Use stability-indicating assays (e.g., HPLC with UV/vis detection) to monitor hydrolytic or oxidative degradation products .

- Store the compound in anhydrous, airtight containers at -20°C to prevent deliquescence and racemization .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data when characterizing H-D-Arg-OMe·2HCl derivatives?

- Step 1 : Repeat experiments to rule out procedural errors (e.g., inconsistent drying or solvent traces affecting NMR) .

- Step 2 : Employ complementary techniques (e.g., IR spectroscopy for functional groups vs. NMR for backbone structure) .

- Step 3 : Compare data with computational models (e.g., molecular dynamics simulations for conformational analysis) .

- Step 4 : Publish conflicting data in supplementary materials to facilitate peer review and collaborative troubleshooting .

Q. What methodologies are recommended for studying the compound's interaction with biological targets (e.g., enzyme inhibition)?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities .

- Molecular docking simulations to predict binding modes and guide mutagenesis studies .

- Circular Dichroism (CD) to monitor conformational changes in the target protein upon ligand binding .

- Validate findings with orthogonal assays (e.g., enzymatic activity measurements) to address false positives/negatives .

Q. How can researchers design a robust protocol to investigate the compound's stability under physiological conditions?

- Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions, using LC-MS to track degradation kinetics .

- Incorporate protease-rich environments (e.g., human serum) to assess metabolic susceptibility .

- Apply Arrhenius equation modeling to extrapolate shelf-life from accelerated stability data .

Q. What strategies are effective for reconciling discrepancies between computational predictions and experimental results?

- Refine computational parameters (e.g., solvent models in DFT calculations) to better match experimental conditions .

- Perform sensitivity analyses to identify which variables (e.g., protonation states) most affect predictions .

- Use meta-analysis of published data to identify systematic biases (e.g., overfitting in docking studies) .

Q. Methodological and Ethical Considerations

Q. How should researchers address ethical and safety concerns when handling H-D-Arg-OMe·2HCl?

- Follow GHS/CLP regulations for hazardous chemical handling, including fume hood use and waste disposal protocols .

- Document risk assessments for in vivo studies, ensuring compliance with institutional review boards (IRBs) .

- Disclose all safety incidents in publications to improve community awareness .

Q. What frameworks ensure reproducibility when publishing synthetic and analytical data for H-D-Arg-OMe·2HCl?

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Use standardized nomenclature (IUPAC) and reference materials (e.g., certified HCl salts) .

Q. How can interdisciplinary approaches enhance research on H-D-Arg-OMe·2HCl?

Properties

IUPAC Name |

methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYZOBNLCUAXLF-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507741 | |

| Record name | Methyl N~5~-(diaminomethylidene)-D-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78851-84-0 | |

| Record name | Methyl N~5~-(diaminomethylidene)-D-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.